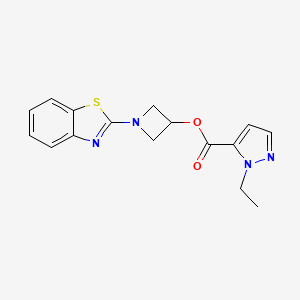

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate

Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position and a carboxylate ester linked to a benzothiazole-azetidine moiety.

Properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-2-20-13(7-8-17-20)15(21)22-11-9-19(10-11)16-18-12-5-3-4-6-14(12)23-16/h3-8,11H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWPHVFUVQHYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally the pyrazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various temperature and solvent conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of the benzothiazole and pyrazole moieties, which are known for their pharmacological properties.

Anticancer Activity

Research indicates that derivatives of benzothiazole and pyrazole have shown significant anticancer properties. For instance, compounds that combine these moieties have been evaluated for their antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial activities. The incorporation of azetidine and pyrazole structures may enhance the efficacy against a broad spectrum of pathogens, including bacteria and fungi. Studies have demonstrated that similar compounds exhibit moderate to potent activity against Gram-positive and Gram-negative bacteria .

Other Pharmacological Activities

The compound's structural characteristics suggest potential applications in treating other conditions, such as:

- Antitubercular : Certain benzothiazole derivatives have shown promise against tuberculosis.

- Antimalarial : Research indicates that compounds with similar structures may possess antimalarial activity.

- Anti-inflammatory : The benzothiazole moiety is linked to anti-inflammatory effects in various studies .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of compounds related to 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate :

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with other pyrazole carboxylates, differing primarily in substituents and appended heterocycles:

- The benzothiazole-azetidine moiety introduces a planar aromatic system (benzothiazole) fused with a strained four-membered ring (azetidine), which may enhance π-π stacking and hydrogen-bonding interactions relative to simpler phenyl or oxadiazole substituents .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 1-ethyl-1H-pyrazole-5-carboxylate represents a novel class of chemical entities with potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molar Mass : 301.36 g/mol

The compound features a benzothiazole moiety linked to an azetidine ring and a pyrazole carboxylate, which are known for their diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

A study highlighted the antimicrobial properties of thiazole derivatives, including compounds similar to the one . The Minimum Inhibitory Concentrations (MICs) against various pathogens were reported, demonstrating significant antibacterial activity:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 28–168 | |

| Salmonella typhimurium | 28–168 | |

| Escherichia coli | 28–168 | |

| Candida albicans | 168–172 |

These results suggest that the compound may exhibit similar antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that derivatives with similar structures showed significant antiproliferative activity against various cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MDA-MB-231 (breast cancer) | 6.46 | |

| SK-Hep-1 (liver cancer) | 6.56 | |

| NUGC-3 (gastric cancer) | Moderate |

These findings underscore the potential of this class of compounds in cancer therapy.

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Activity : Some studies indicate that pyrazole derivatives can inhibit specific enzymes involved in tumor progression and microbial resistance.

- Interaction with Cellular Pathways : The benzothiazole component may interact with cellular pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

- Study on Thiazole-Pyrazole Hybrids : This research demonstrated that hybrids containing thiazole and pyrazole moieties exhibited enhanced antimicrobial activity compared to their individual components, suggesting a synergistic effect .

- Anticancer Evaluation : A series of pyrazole derivatives were tested against various cancer cell lines, revealing significant cytotoxicity, particularly in breast and liver cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.